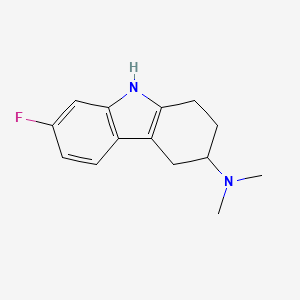
7-Fluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Cat. No. B8556593
Key on ui cas rn:
60481-47-2
M. Wt: 232.30 g/mol
InChI Key: UZVCJIJGUZKKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04257952
Procedure details


A solution of 35.5 g. of dimethylaminocyclohexanone hydrochloride and 34.5 g. of 3-fluorophenylhydrazine hydrochloride in 500 ml. of absolute ethyl alcohol was heated at reflux for twenty hours and then cooled in an ice bath. The resulting crystals were collected by filtration, suspended in chloroform, and treated with dilute potassium hydroxide. The chloroform layer was separated and evaporated to dryness under reduced pressure to give, after recrystallization from isopropyl alcohol, 31.5 g. of 3-(dimethylamino)-7-fluoro-1,2,3,4-tetrahydrocarbazole, m.p. 174°-176° C.
Name
dimethylaminocyclohexanone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)[CH3:4].Cl.[F:13][C:14]1[CH:15]=[C:16]([NH:20]N)[CH:17]=[CH:18][CH:19]=1>C(O)C>[CH3:2][N:3]([CH3:4])[CH:5]1[CH2:10][C:9]2[C:17]3[C:16](=[CH:15][C:14]([F:13])=[CH:19][CH:18]=3)[NH:20][C:8]=2[CH2:7][CH2:6]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
dimethylaminocyclohexanone hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C)C1C(CCCC1)=O
|
Step Two
|
Name
|
3-fluorophenylhydrazine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for twenty hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with dilute potassium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallization from isopropyl alcohol, 31.5 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C1CCC=2NC3=CC(=CC=C3C2C1)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
